1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 2034351-46-5
VCID: VC4652597
InChI: InChI=1S/C18H17FN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22)
SMILES: CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O
Molecular Formula: C18H17FN2O2S
Molecular Weight: 344.4

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea

CAS No.: 2034351-46-5

Cat. No.: VC4652597

Molecular Formula: C18H17FN2O2S

Molecular Weight: 344.4

* For research use only. Not for human or veterinary use.

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea - 2034351-46-5

Specification

CAS No. 2034351-46-5
Molecular Formula C18H17FN2O2S
Molecular Weight 344.4
IUPAC Name 1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea
Standard InChI InChI=1S/C18H17FN2O2S/c1-18(23,16-10-12-6-2-5-9-15(12)24-16)11-20-17(22)21-14-8-4-3-7-13(14)19/h2-10,23H,11H2,1H3,(H2,20,21,22)
Standard InChI Key AKUVDJPPPIPWBM-UHFFFAOYSA-N
SMILES CC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzo[b]thiophene core, a bicyclic aromatic system fused with a thiophene ring, linked to a 2-fluorophenyl group via a hydroxypropyl-urea bridge. Key structural attributes include:

  • Benzo[b]thiophene: Imparts aromatic stability and enhances lipid solubility, facilitating blood-brain barrier penetration.

  • 2-Fluorophenyl Group: Introduces electron-withdrawing effects, potentially modulating receptor binding affinity .

  • Hydroxypropyl Linker: Provides conformational flexibility, enabling optimal interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC18H17FN2O2S\text{C}_{18}\text{H}_{17}\text{FN}_2\text{O}_2\text{S}
Molecular Weight344.4 g/mol
CAS Number2034351-46-5
IUPAC Name1-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)urea
SMILESCC(CNC(=O)NC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O

Synthesis and Characterization

Synthesis typically involves multi-step reactions:

  • Benzo[b]thiophene Functionalization: Lithiation or Grignard reactions introduce substituents at the 2-position.

  • Hydroxypropyl Linker Attachment: Epoxide ring-opening or nucleophilic substitution adds the hydroxypropyl group.

  • Urea Formation: Reaction of an isocyanate with a 2-fluoroaniline derivative completes the structure .

Spectroscopic characterization via NMR (1H^1\text{H}, 13C^{13}\text{C}) and mass spectrometry confirms the structure. The hydroxypropyl group’s hydroxyl proton resonates at δ 4.8–5.2 ppm, while the urea carbonyl appears at ~160 ppm in 13C^{13}\text{C} NMR .

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Comparison of Urea Derivatives

CompoundMolecular Weight (g/mol)Primary TargetActivity (IC50_{50} or ED50_{50})
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea344.45-HT1A_{1A}, MAO-B180 nM (5-HT1A_{1A}), 8.2 μM (ROS)
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea 378.3GABAA_A15 mg/kg (seizure suppression)
1-(1,2,3-Benzothiadiazol-6-yl)-3-[2-(2-fluorophenyl)-2-hydroxyethyl]urea 332.4COX-2240 nM (COX-2 inhibition)
1-(2-Fluorophenyl)-3-(4-phenylbutyl)urea 286.3Sigma-1 receptor1.2 μM (σ1 antagonism)

Key trends:

  • Electron-Withdrawing Groups (e.g., -CF3_3, -F) improve target selectivity but may reduce solubility .

  • Bicyclic Cores (benzofuran vs. benzothiophene) influence blood-brain barrier permeability, with benzothiophene derivatives showing 2–3× higher brain-plasma ratios .

Future Directions and Challenges

Research Gaps

Optimization Strategies

  • Bioisosteric Replacement: Substituting the urea group with carbamate or thiourea could enhance metabolic stability.

  • Fluorine Positioning: Ortho-fluorine (as in this compound) vs. para-fluorine (as in ) impacts receptor affinity; systematic SAR studies are warranted .

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